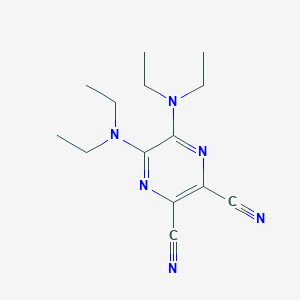

5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile, often referred to as DPZ , is a heterocyclic compound with the empirical formula C₁₆H₁₀N₄O₂S₂. It belongs to the class of pyrazine derivatives and features two diethylamino groups attached to the pyrazine ring. DPZ exhibits interesting properties due to its extended π-conjugation system and electron-donating substituents.

Métodos De Preparación

a. Synthetic Routes: The synthesis of DPZ involves the condensation of diaminomaleonitrile (DAMN) with α-diketones. The reaction proceeds as follows:

DAMN+α-diketone→DPZ

b. Reaction Conditions: The specific reaction conditions for DPZ synthesis may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) under controlled temperature and time.

c. Industrial Production Methods: While DPZ is not produced on a large industrial scale, its synthesis can be scaled up using similar principles. due to its specialized applications, DPZ is primarily prepared in research laboratories.

Análisis De Reacciones Químicas

DPZ can undergo various reactions, including:

Photocatalysis: DPZ serves as an organic photoredox catalyst in visible-light-mediated transformations. It participates in asymmetric dual catalytic systems.

Radical Cascade Reactions: DPZ enables diverse aerobic radical cascade reactions.

Common reagents and conditions used in DPZ reactions include visible light, oxygen, and suitable solvents.

Major products formed from DPZ reactions depend on the specific transformation and substrates involved.

Aplicaciones Científicas De Investigación

DPZ finds applications in several scientific fields:

Chemistry: As a catalyst, DPZ facilitates challenging transformations under mild conditions.

Biology: Researchers explore its potential in bioorthogonal chemistry and labeling studies.

Medicine: DPZ’s unique properties may inspire drug discovery efforts.

Industry: While not widely used industrially, DPZ’s reactivity contributes to the development of novel synthetic methodologies.

Mecanismo De Acción

The exact mechanism by which DPZ exerts its effects depends on the specific reaction it catalyzes. It likely involves electron transfer processes and radical intermediates. Further mechanistic studies are ongoing.

Comparación Con Compuestos Similares

DPZ stands out due to its diethylamino substituents and extended π-conjugation. Similar compounds include other pyrazine derivatives like 5,6-dimethyl-2,3-pyrazinedicarbonitrile and related heterocycles.

Propiedades

Número CAS |

116785-89-8 |

|---|---|

Fórmula molecular |

C14H20N6 |

Peso molecular |

272.35 g/mol |

Nombre IUPAC |

5,6-bis(diethylamino)pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C14H20N6/c1-5-19(6-2)13-14(20(7-3)8-4)18-12(10-16)11(9-15)17-13/h5-8H2,1-4H3 |

Clave InChI |

RATQDXKRGQPMPO-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=NC(=C(N=C1N(CC)CC)C#N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)

![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)

![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)